molecular formula C13H21N3O2 B14904079 tert-Butyl (4,5-diamino-2-methylphenyl)(methyl)carbamate

tert-Butyl (4,5-diamino-2-methylphenyl)(methyl)carbamate

Cat. No.: B14904079
M. Wt: 251.32 g/mol
InChI Key: PABAMORQWKVCDM-UHFFFAOYSA-N
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Description

tert-Butyl (4,5-diamino-2-methylphenyl)(methyl)carbamate: is an organic compound with the molecular formula C13H21N3O2. It is a derivative of carbamate, which is an organic compound derived from carbamic acid. This compound is notable for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (4,5-diamino-2-methylphenyl)(methyl)carbamate typically involves multiple steps. One common method includes the acylation of 4-fluoro-2-methoxy-5-nitroaniline, followed by nucleophilic substitution and reduction . The reaction conditions often involve the use of solvents like ethanol and reagents such as Boc anhydride and ammonia .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (4,5-diamino-2-methylphenyl)(methyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Boc anhydride, ammonia.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amines .

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl (4,5-diamino-2-methylphenyl)(methyl)carbamate is used as a building block for the synthesis of more complex molecules. It is particularly useful in the synthesis of N-Boc-protected anilines and tetrasubstituted pyrroles .

Biology

In biological research, this compound is used to study enzyme interactions and protein modifications. Its ability to form stable carbamate bonds makes it valuable in probing biochemical pathways .

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It serves as an intermediate in the synthesis of biologically active compounds, including certain pharmaceuticals .

Industry

Industrially, this compound is used in the production of polymers and resins. Its stability and reactivity make it suitable for various industrial applications, including coatings and adhesives .

Mechanism of Action

The mechanism of action of tert-Butyl (4,5-diamino-2-methylphenyl)(methyl)carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by forming stable carbamate bonds with active site residues. This inhibition can affect various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl (4,5-diamino-2-methylphenyl)(methyl)carbamate is unique due to its dual amino groups and methyl substitution, which confer specific reactivity and stability. These properties make it particularly valuable in the synthesis of complex organic molecules and in various research applications .

Properties

Molecular Formula

C13H21N3O2

Molecular Weight

251.32 g/mol

IUPAC Name

tert-butyl N-(4,5-diamino-2-methylphenyl)-N-methylcarbamate

InChI

InChI=1S/C13H21N3O2/c1-8-6-9(14)10(15)7-11(8)16(5)12(17)18-13(2,3)4/h6-7H,14-15H2,1-5H3

InChI Key

PABAMORQWKVCDM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1N(C)C(=O)OC(C)(C)C)N)N

Origin of Product

United States

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